Product packaging for 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine(Cat. No.:)

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine

Cat. No.: B13329174
M. Wt: 187.20 g/mol
InChI Key: IBSQBFYUNYQHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine is a heteroaromatic compound with a molecular formula of C9H9N5 and a molecular weight of 187.20 g/mol . This pyrimidine-pyrazine hybrid structure is of significant interest in medicinal chemistry and drug discovery research. The core N-(pyrazin-2-yl)pyrimidin-4-amine scaffold is recognized as a privileged structure in kinase inhibitor development . Compounds featuring this motif have been investigated as potent inhibitors of various kinase targets. For instance, closely related chemotypes have been explored as inhibitors of Casein Kinase 2 (CSNK2A), a target with implications in cancer and viral infections , and have been evolved in research programs for Checkpoint Kinase 1 (CHK1) inhibitors . Furthermore, the pyrazine heterocycle is established as a valuable bioisostere in designing receptor antagonists, demonstrating reliable potency in optimizing compounds for targets such as the adenosine A2A receptor . This reagent serves as a key synthetic intermediate for researchers constructing complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. It is For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N5 B13329174 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

2-methyl-6-pyrazin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C9H9N5/c1-6-13-7(4-9(10)14-6)8-5-11-2-3-12-8/h2-5H,1H3,(H2,10,13,14)

InChI Key

IBSQBFYUNYQHSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=NC=CN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Methyl 6 Pyrazin 2 Yl Pyrimidin 4 Amine and Analogues

Established Synthetic Pathways to the Pyrimidine (B1678525) Core

The construction of the central pyrimidine scaffold is a foundational step in the synthesis of the target compound and its analogues. Several classical and contemporary methods are employed for this purpose.

Biginelli Reaction and Related Multicomponent Approaches

The Biginelli reaction, a one-pot cyclocondensation, stands as a classic multicomponent reaction (MCR) for synthesizing dihydropyrimidinones (DHPMs), which can be further derivatized to form the pyrimidine core. units.itwikipedia.org First reported in 1893, this acid-catalyzed reaction typically involves the condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. units.itacs.org The primary advantage of MCRs like the Biginelli reaction is their efficiency, allowing for the rapid assembly of complex molecules from simple, readily available starting materials in a single step. units.itbohrium.com

Over the years, numerous modifications have expanded the scope of the Biginelli reaction, including the use of various catalysts and reaction conditions to improve yields and accommodate a wider range of substrates. wikipedia.orgmdpi.com While the classic reaction yields dihydropyrimidines, subsequent oxidation or other functional group manipulations can lead to the fully aromatic pyrimidine ring. The modular nature of this reaction is particularly advantageous for creating libraries of diverse pyrimidine derivatives for research and drug discovery. thieme-connect.com

Table 1: Overview of Biginelli and Related Multicomponent Reactions
Reaction TypeKey ReactantsTypical Catalyst/ConditionsPrimary ProductKey Features
Classic Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaBrønsted or Lewis acid (e.g., HCl, Zn(OTf)₂)3,4-Dihydropyrimidin-2(1H)-ones/thionesOne-pot synthesis, operational simplicity. wikipedia.orgmdpi.com
Guanidine-based BiginelliAldehyde, β-Dicarbonyl, GuanidineMicrowave irradiation, alcoholic solvent2-Amino-3,4-dihydropyrimidinesProvides direct access to 2-aminopyrimidine (B69317) scaffolds. units.it
Four-Component BiginelliAroylpyruvate, Aldehyde, Urea, MethanolSodium hydrogen sulfate4-Alkoxy-hexahydropyrimidinesAllows for increased substitution on the pyrimidine ring. biomedres.us
Iridium-Catalyzed MCRAmidine, Alcohols (up to 3 different)PN₅P-Ir-pincer complexHighly substituted pyrimidinesSustainable approach using alcohols as building blocks. acs.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) on a pre-formed, halogenated pyrimidine ring is a highly effective and widely used strategy for introducing amine and other functionalities. This approach typically starts with a di- or tri-chloropyrimidine, such as 2,4-dichloropyrimidine (B19661) or 2,4,6-trichloropyrimidine. The differential reactivity of the halogen atoms allows for sequential and regioselective substitution.

Generally, the chlorine atoms at the C4 and C6 positions of the pyrimidine ring are more susceptible to nucleophilic attack than a chlorine at the C2 position. wuxiapptec.com This reactivity hierarchy is exploited to build complex substitution patterns. For instance, in the synthesis of a 2-methyl-4-amino-6-substituted pyrimidine, a plausible route would begin with 2-methyl-4,6-dichloropyrimidine. A controlled reaction with ammonia (B1221849) or a primary amine would preferentially displace the C4-chloro group to install the 4-amino functionality. The remaining C6-chloro group can then be replaced in a subsequent step, either through another SNAr reaction or a cross-coupling reaction. mdpi.com

The regioselectivity of these reactions can, however, be influenced by the presence of other substituents on the ring. wuxiapptec.com For example, electron-withdrawing groups at the C5 position tend to enhance the selectivity for substitution at C4, while electron-donating groups at C6 can sometimes favor substitution at C2. wuxiapptec.comnih.gov

Condensation and Cyclization Reactions for Pyrimidine Ring Formation

The most fundamental approach to constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. wikipedia.org The Pinner synthesis is a prime example of this strategy, where a 1,3-dicarbonyl compound (or a functional equivalent) is condensed with an amidine. mdpi.comslideshare.net

To form the 2-methyl-4-aminopyrimidine core, acetamidine (B91507) (the N-C-N fragment) would be reacted with a suitable three-carbon precursor. This method offers a direct route to the formation of the aromatic pyrimidine ring. Numerous variations of this [3+3] cycloaddition exist, employing different catalysts and starting materials to achieve diverse substitution patterns. mdpi.comrdd.edu.iq For instance, chalcones can react with amidines to form trisubstituted pyrimidines. researchgate.netnih.gov Other strategies involve the cyclization of β-enaminones with carboxamides or the copper-catalyzed annulation of α,β-unsaturated ketoximes with nitriles. mdpi.comorganic-chemistry.org These condensation reactions are versatile and foundational in heterocyclic chemistry. youtube.com

Strategies for Introducing Pyrazine (B50134) and Other Heteroaromatic Moieties at Pyrimidine Substituent Positions

Once a pyrimidine core bearing a suitable leaving group (typically a halogen) is synthesized, modern cross-coupling reactions are employed to introduce the pyrazine moiety. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings are the most prominent methods for this transformation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated pyrimidine (e.g., 4-amino-6-chloro-2-methylpyrimidine) with a pyrazinylboronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely favored due to the stability and low toxicity of the boronic acid reagents.

Stille Coupling: This reaction couples the halogenated pyrimidine with a pyrazinyl-organotin reagent (e.g., 2-(tributylstannyl)pyrazine). The Stille coupling is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin compounds is a significant drawback.

These cross-coupling reactions provide a powerful and reliable means of forming the critical carbon-carbon bond between the pyrimidine and pyrazine rings, enabling the final construction of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine.

Table 2: Comparison of Common Cross-Coupling Reactions
ReactionHeteroaryl ReagentPyrimidine SubstrateTypical Catalyst SystemAdvantagesDisadvantages
Suzuki-Miyaura CouplingBoronic acid or esterChloro-, Bromo-, or Iodo-pyrimidinePd catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃)Low toxicity of boron reagents, commercially available reagents. mdpi.comCan be sensitive to reaction conditions.
Stille CouplingOrganostannane (e.g., R-SnBu₃)Chloro-, Bromo-, or Iodo-pyrimidinePd catalyst (e.g., Pd(PPh₃)₄)High functional group tolerance, mild conditions.Toxicity of tin reagents and byproducts.

Functional Group Interconversions and Post-Synthetic Modifications

After the assembly of the main pyrazinyl-pyrimidine scaffold, functional group interconversions (FGIs) can be used to introduce further diversity or to arrive at the final target compound. These modifications can occur on any of the substituents of the heterocyclic core.

Common FGI strategies relevant to this class of compounds include:

Modification of the Amino Group: The 4-amino group can be alkylated, acylated, or used as a handle for further synthetic transformations. Transamination reactions, though sometimes difficult at the C2 position, can also be employed to exchange amino substituents. nih.gov

Modification of the Methyl Group: The 2-methyl group can be activated for further reactions. For example, it can undergo oxidation to form a hydroxymethyl or formyl group, which can then participate in subsequent reactions. It can also be halogenated to create a more reactive handle for substitution or coupling reactions. umich.edu

Ring Transformation: In more advanced synthetic strategies, the pyrimidine ring itself can be chemically transformed. For instance, N-activation of the pyrimidine ring can lead to ring-opening, forming a versatile intermediate that can then be re-closed with different reagents to yield other heterocyclic structures, such as pyridines or azoles. researchgate.netnih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidines to reduce environmental impact, improve efficiency, and enhance safety. benthamdirect.com Advanced techniques such as microwave-assisted synthesis and ultrasonication are at the forefront of these efforts.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate many of the key reactions in pyrimidine synthesis, including the Biginelli reaction and various condensation/cyclization reactions. nih.govchemrxiv.org The rapid, uniform heating provided by microwaves can lead to significantly shorter reaction times (minutes instead of hours), higher product yields, and cleaner reactions with fewer byproducts compared to conventional heating methods. mdpi.combenthamdirect.comchemrxiv.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. This technique has been successfully applied to pyrimidine synthesis, often resulting in improved yields and reduced reaction times. beilstein-archives.orgbeilstein-archives.orgresearchgate.net

These advanced methods not only align with the goals of sustainable chemistry but also offer practical advantages for the efficient laboratory-scale and industrial production of pyrimidine derivatives. nih.govmdpi.com

Table 3: Green Chemistry Approaches in Pyrimidine Synthesis
TechniqueDescriptionAdvantages
Microwave IrradiationUse of microwave energy to heat reaction mixtures. nih.govDrastically reduced reaction times, increased yields, improved product purity. benthamdirect.comchemrxiv.org
Ultrasonication (Sonochemistry)Application of high-frequency sound waves to induce acoustic cavitation. researchgate.netEnhanced reaction rates, improved yields, often milder conditions. beilstein-archives.org
Solvent-Free ReactionsReactions are conducted in the absence of a solvent. mdpi.comReduces solvent waste, simplifies workup, lowers costs. chemrxiv.org
Multicomponent Reactions (MCRs)One-pot reactions combining three or more reactants. units.itHigh atom economy, reduced waste, operational simplicity, rapid library generation. bohrium.com

Structure Activity Relationship Sar and Structural Modification Studies of 2 Methyl 6 Pyrazin 2 Yl Pyrimidin 4 Amine Derivatives

Impact of Substituents on the Pyrimidine (B1678525) Ring on Molecular Interactions and Biological Activities

The pyrimidine ring is a core component of the 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine scaffold, and substitutions on this ring have profound effects on the molecule's biological activity. The positions available for substitution—primarily the 2-, 5-, and 6-positions (with the 4-position occupied by the key amino group)—offer distinct opportunities to modulate potency, selectivity, and physicochemical properties.

Research into N-pyrimidyl/pyridyl-2-thiazolamine analogues has shown that the placement of substituents is critical. For instance, the addition of a methyl group at the 2-position of the pyrimidine ring was found to retain biological activity. jst.go.jp In contrast, introducing a methyl group at the 5-position led to a decrease in activity, a change attributed to steric hindrance with adjacent substituents that forces the molecule into a twisted, less favorable conformation. jst.go.jp Fluorine substitution at the 5-position, however, was well-tolerated and maintained activity, likely due to its smaller size and favorable electronic properties. jst.go.jp

Systematic studies on 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists further illuminate these relationships. As shown in the table below, varying the alkyl substituent at the 6-position significantly impacts receptor affinity. A progression from a methyl to an ethyl group at the C-6 position can influence binding, while larger or more complex groups can either enhance or diminish activity depending on the specific interactions within the receptor's binding pocket. researchgate.net Generally, substitutions at the 6-position can influence insecticidal, fungicidal, and herbicidal activities by altering the molecule's fit with its biological target. acs.org For example, a 6-methyl group, as seen in the parent compound, often maintains excellent activity when combined with modifications at the 2-position amino group. acs.org

CompoundC6-SubstituentC4-SubstituenthH4 Ki (nM)
1 -CH(CH3)24-Methylpiperazin-1-yl16
2 -CH(CH3)2(R)-3-Amino-pyrrolidin-1-yl21
3 -CH(CH3)24-Aminopiperidin-1-yl30
4 -C(CH3)34-Methylpiperazin-1-yl40
5 -CH2CH(CH3)24-Methylpiperazin-1-yl146
Data compiled from studies on 6-alkyl-2,4-diaminopyrimidine derivatives as histamine H4 receptor antagonists. researchgate.net

The electronic nature of the pyrimidine ring is also a key factor. The nitrogen atoms at positions 1 and 3 make the ring electron-deficient, which influences its ability to participate in hydrogen bonding and π-stacking interactions with protein targets. Substituents can further tune this electron density, impacting the strength of these crucial molecular interactions.

Role of the Pyrazine (B50134) Moiety as a Bioisostere and its Structural Variations in Modulating Activity

The pyrazine moiety in this compound is not merely a structural placeholder; it plays an active role in defining the compound's pharmacological profile. In medicinal chemistry, pyrazine is frequently employed as a bioisostere for other aromatic rings like benzene, pyridine (B92270), and even pyrimidine itself. pharmablock.com This substitution can lead to improved properties such as metabolic stability, solubility, or target affinity.

The strategic replacement of a pyridine ring with a pyrazine has been a successful approach in the development of kinase inhibitors. In one study, evolving from a rigid tricyclic system, researchers found that N-(pyridin-3-yl)pyrimidin-4-amines suffered from steric clashes. Switching to an N-(pyrazin-2-yl)pyrimidin-4-amine scaffold overcame this issue. nih.gov While the initial pyrazine compound was less potent than the parent tricyclic, it provided a viable and more flexible template for further optimization. nih.gov The additional nitrogen atom in the pyrazine ring can also serve as a hydrogen bond acceptor, interacting with amino acid residues in the hinge region of kinases or helping to restrain the conformation of adjacent chemical groups into a bioactive form. pharmablock.comnih.gov

Variations within the pyrazine ring itself are a key aspect of SAR exploration. Adding substituents to the pyrazine can dramatically alter activity. For example, in the development of Checkpoint Kinase 1 (CHK1) inhibitors, appending a nitrile group to the pyrazine ring of an N-(pyrazin-2-yl)pyrimidin-4-amine derivative increased potency by 15-fold. nih.gov Crystallographic data revealed that this nitrile group formed additional, beneficial interactions with the protein and a network of water molecules in the binding pocket. nih.gov

CompoundCore StructureR Group (on Pyrazine)CHK1 IC50 (µM)
15 N-(pyrazin-2-yl)pyrimidin-4-amine-H2.3
16 N-(pyrazin-2-yl)pyrimidin-4-amine-CN0.15
Data adapted from a study on CHK1 inhibitors. nih.gov

This demonstrates that the pyrazine is not just a passive scaffold element but an active participant in molecular recognition, where its nitrogen atoms and substitution points can be fine-tuned to optimize binding affinity and biological function.

Conformational and Electronic Effects of Amino Group Modifications

The 4-amino group on the pyrimidine ring is a critical functional group, often acting as a key hydrogen bond donor in interactions with biological targets. Modifications to this group can significantly alter the conformational and electronic properties of the entire molecule, thereby modulating its activity. nih.gov

Changes to the amino group can range from simple alkylation (forming secondary or tertiary amines) to incorporation into larger, more complex substituents. Reductive alkylation, for example, can convert the primary amine to a secondary or tertiary amine without changing its charge state, but this modification can introduce steric bulk and alter the hydrogen bonding pattern. nih.gov

In a series of diaryl pyrimidine derivatives studied for anti-inflammatory properties, the position of amino groups on attached aryl rings was found to be crucial. Derivatives with amino groups in the para-position of the aryl rings consistently showed the highest activity in inhibiting nitric oxide (NO) and interleukin-6 (IL-6) secretion. mdpi.com Conversely, placing the amino group at the C-2 or C-3 position of the aryl fragments led to a sharp decrease in inhibitory activity. mdpi.com This highlights the sensitivity of the biological target to the precise location and electronic influence of the amino functionality.

Rational Design Principles and Scaffold Hopping Approaches in SAR Exploration

The exploration of the SAR of this compound and its analogs is often guided by rational design principles and advanced medicinal chemistry strategies like scaffold hopping. Rational design utilizes structural information about the target protein to guide the synthesis of more potent and selective inhibitors. nih.gov

One example of rational design is "scaffold morphing" or a "ring-opened" approach. Researchers successfully transitioned from a rigid, fused heterocyclic system to the more flexible N-(pyrazin-2-yl)pyrimidin-4-amine scaffold to overcome steric hindrance and improve ligand-target interactions. nih.gov This represents a deliberate move away from a known scaffold to a novel one that retains key binding elements while offering new vectors for optimization.

Scaffold hopping is a computational or knowledge-based strategy to identify isosteric replacements for a core molecular structure, aiming to discover new chemical series with improved properties. mdpi.com For instance, starting with a 4-aminopyrazolopyrimidine scaffold, medicinal chemists can explore related structures like imidazo[1,5-a]pyrazin-8-amine or 6-amino-7,9-dihydro-8H-purin-8-one to find novel kinase inhibitors. nih.gov This approach can lead to compounds with different intellectual property profiles, better ADME (absorption, distribution, metabolism, and excretion) properties, or improved selectivity.

The pyridazine scaffold, a close relative of pyrazine, is also considered a "privileged structure" in these design efforts due to its chemical stability and synthetic accessibility. researchgate.net By combining fragments from known inhibitors with novel core scaffolds (a technique known as molecular hybridization), researchers can rationally design new series of compounds with a higher probability of success. mdpi.com These advanced design principles are essential for navigating the complex chemical space around the this compound core to develop optimized molecules with desired biological activities.

Molecular Mechanisms and Biological Interactions of 2 Methyl 6 Pyrazin 2 Yl Pyrimidin 4 Amine in in Vitro Systems

Investigation of Specific Molecular Targets and Pathways

The interaction of small molecules with specific biological macromolecules is the foundation of their therapeutic or toxic effects. For 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine, investigations have centered on its ability to modulate the function of key enzymes and receptors.

Enzyme Inhibition Studies (e.g., Kinases, Hydrolases)

The pyrimidine (B1678525) and pyrazine (B50134) cores are prevalent in a multitude of kinase inhibitors. Research into this compound and its close analogs has revealed a capacity to inhibit various protein kinases, which are crucial regulators of cell signaling pathways. The inhibitory activity of related pyrazolo[3,4-d]pyrimidine scaffolds has been demonstrated against a range of kinases, suggesting that this class of compounds can be effective in controlling cell replication and apoptosis. ekb.eg For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown inhibitory action against Src, CDK2, and EGFR tyrosine kinases. ekb.eg While comprehensive screening data for this compound is not extensively detailed in publicly accessible literature, the structural motif is associated with potent kinase inhibition.

Target Enzyme/FamilyReported Activity of Structural Analogs
Protein KinasesInhibition of various kinases including Src, CDK2, and EGFR by related pyrazolo[3,4-d]pyrimidine derivatives.
Dihydrofolate Reductase (DHFR)Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potential DHFR inhibitors.

Receptor Binding Profiling (e.g., Adenosine (B11128) A2A Receptor Antagonism)

Adenosine receptors, particularly the A2A subtype, are important targets in the central nervous system and periphery. The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to purines has led to the exploration of its derivatives as adenosine receptor antagonists. mdpi.com Compounds with this scaffold have been synthesized and evaluated for their binding affinity to human A2A and A1 receptors, with some derivatives displaying nanomolar binding affinities. nih.gov The development of antagonists for the adenosine A2A receptor is a key strategy in managing conditions like Parkinson's disease. nih.gov

In Vitro Cellular Assays for Functional Biological Responses

The biological effects of a compound at the cellular level are a critical indicator of its potential therapeutic utility. In vitro assays using various cell lines provide insights into the functional consequences of molecular interactions.

Antiproliferative Activity against Cancer Cell Lines

A significant body of research has focused on the anticancer potential of pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives. ekb.eg These compounds have been shown to exhibit antiproliferative activity against a variety of cancer cell lines. For example, certain thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine have demonstrated IC50 values of less than 20 µM against U937 cancer cells. ekb.eg The antiproliferative effects are often linked to the inhibition of protein kinases that are dysregulated in cancer. ekb.eg

Cancer Cell LineReported Antiproliferative Activity of Structural Analogs
U937 (Human histiocytic lymphoma)IC50 < 20 µM for specific pyrazolo[3,4-d]pyrimidine derivatives. ekb.eg
Various Human Cancer Cell LinesPyrimidine derivatives have shown potent cytotoxic activity against a broad panel of cell lines.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. Heterocyclic compounds containing pyrimidine and pyrazole rings have been a fruitful area of investigation. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to possess antimicrobial and antifungal properties. ekb.eg The mode of action for some pyrimidine derivatives against fungi, such as Candida albicans, is believed to involve the inhibition of key enzymes in the ergosterol biosynthesis pathway, like lanosterol demethylase.

OrganismReported Activity of Structural Analogs
Candida albicansPyrimidine derivatives have shown antifungal activity, with some putatively inhibiting lanosterol demethylase.
Various Bacteria and FungiPyrazolo[3,4-d]pyrimidine derivatives have been reported to have broad antimicrobial and antifungal activities. ekb.eg

Mechanistic Insights into Cellular Biological Activity (e.g., Cell Cycle Analysis, Apoptosis Induction in vitro)

Understanding the mechanisms by which a compound exerts its cellular effects is crucial for its development as a therapeutic agent. For antiproliferative compounds, this often involves the induction of cell cycle arrest and apoptosis.

Studies on related heterocyclic compounds have shown that they can induce cell cycle arrest at various phases, such as the G2/M phase, and trigger apoptosis, or programmed cell death. For instance, a dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase and induce both apoptosis and necrosis in human cancer cells. The induction of apoptosis is a key mechanism for eliminating cancerous cells, and the ability of pyrimidine-based compounds to initiate this process is a significant aspect of their anticancer potential. ekb.eg

Cellular ProcessMechanistic Observations for Structural Analogs
Cell CycleInduction of cell cycle arrest, for example at the G2/M phase, by related heterocyclic compounds.
ApoptosisInduction of apoptosis and necrosis in cancer cell lines.

Computational Chemistry and Molecular Modeling Approaches for 2 Methyl 6 Pyrazin 2 Yl Pyrimidin 4 Amine Research

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine, within the active site of a target protein. This analysis is crucial for understanding the structural basis of inhibition and for identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to structurally similar pyrimidine (B1678525) and pyrazine (B50134) derivatives, often targeting protein kinases due to the prevalence of these scaffolds in kinase inhibitors. For instance, studies on chloropyrazine-tethered pyrimidine hybrids have utilized molecular docking to investigate their binding affinity with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. researchgate.net In one such study, a derivative showed a strong binding affinity with a docking score of -6.834, indicating a favorable interaction with the enzyme's active site. researchgate.net

Similarly, molecular docking has been instrumental in evaluating pyrimidinyl hydrazones as inhibitors of acid and alkaline phosphatases, enzymes implicated in various disease states. walshmedicalmedia.com These studies help to rationalize the observed biological activities and provide a foundation for designing compounds with improved inhibitory potential. The insights gained from docking analogous compounds can be extrapolated to predict the likely binding modes and key interactions of this compound with its putative targets.

Below is an interactive data table summarizing representative molecular docking results for compounds analogous to this compound, illustrating the type of data generated from such studies.

Interactive Data Table: Molecular Docking of Analogous Compounds

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (Example)
Chloropyrazine-tethered pyrimidineDihydrofolate Reductase (DHFR)-6.834Not specified in source
Pyrimidine-integrated pyrazoleB-cell lymphoma 2 (BCL-2)-9.1Glutamine
Pyrimidinyl hydrazoneAcid PhosphataseNot specified in sourceNot specified in source
Pyrimidinyl hydrazoneAlkaline PhosphataseNot specified in sourceNot specified in source

Note: The data presented is for structurally related compounds and is intended to be illustrative of the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Electronic Property Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By identifying key molecular descriptors—physicochemical, electronic, or steric properties—that correlate with activity, QSAR models can be used to predict the potency of novel compounds before their synthesis, thereby prioritizing experimental efforts.

The application of QSAR can reveal important correlations between electronic properties and biological activity. For instance, the distribution of charges within the molecule, its dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO) can all influence how the compound interacts with its biological target. By understanding these relationships, chemists can rationally design new derivatives with enhanced activity.

The following table presents a hypothetical structure of a QSAR model summary for a series of pyrimidine-based compounds, showcasing the typical parameters evaluated.

Interactive Data Table: Representative QSAR Model Parameters for Pyrimidine Analogs

Model TypeStatistical MethodKey Descriptors (Example)R² (Coefficient of Determination)Q² (Cross-validated R²)
Antiproliferative ActivityMLRTopological Polar Surface Area, LogP, Molecular Weight> 0.8> 0.6
Kinase InhibitionANNElectronic Energy, Dipole Moment, HOMO-LUMO Gap> 0.9> 0.7
Antimicrobial ActivityMLRNumber of Hydrogen Bond Donors/Acceptors, Molar Refractivity> 0.7> 0.5

Note: This table is illustrative and based on typical outcomes of QSAR studies on related heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding dynamics of a ligand-protein complex over time. This technique complements the static picture provided by molecular docking by simulating the movements of atoms and molecules according to the laws of classical mechanics. For a compound like this compound, MD simulations can be used to assess the stability of its binding pose within a target's active site, analyze the flexibility of both the ligand and the protein, and calculate binding free energies.

Studies on pyrazine and pyrimidine derivatives have employed MD simulations to gain a deeper understanding of their interactions with biological targets. For example, MD simulations of pyrazine compounds binding to human serum albumin (HSA) have shown how these molecules can induce conformational changes in the protein and have helped to elucidate the stability of the resulting complexes. researchgate.netsemanticscholar.orgrawdatalibrary.net Such simulations can reveal the key amino acid residues that contribute most significantly to the binding energy and can highlight the role of water molecules in mediating ligand-protein interactions.

By analyzing the trajectory of an MD simulation, researchers can identify stable and transient interactions, which can be crucial for understanding the mechanism of inhibition and for designing next-generation inhibitors with improved residence time and efficacy. The insights from MD simulations are particularly valuable for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for those that are most likely to bind to a drug target, typically a protein or enzyme. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. For a core scaffold like this compound, virtual screening can be employed to explore a vast chemical space and identify novel derivatives with potentially improved properties.

The process often begins with the creation of a virtual library of compounds based on the this compound backbone, where various substituents are systematically introduced at different positions on the pyrimidine and pyrazine rings. These virtual libraries can then be screened against the three-dimensional structure of a target protein using molecular docking algorithms. The compounds are ranked based on their predicted binding affinities, and the top-scoring candidates are selected for further investigation.

This methodology has been successfully applied to identify novel pyridine (B92270) and pyrimidine derivatives as potent inhibitors of targets like cyclin-dependent kinase 9 (CDK9). ijfmr.com Furthermore, virtual screening can be combined with other in silico methods, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to filter out compounds with undesirable pharmacokinetic properties early in the discovery pipeline. researchgate.net The design and screening of such focused libraries are a powerful strategy for accelerating the hit-to-lead optimization process in drug discovery. nih.gov

Future Perspectives and Emerging Avenues in 2 Methyl 6 Pyrazin 2 Yl Pyrimidin 4 Amine Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will likely focus on the adoption of green chemistry principles. benthamdirect.comnih.govpowertechjournal.com This includes the exploration of multicomponent reactions (MCRs), which allow for the assembly of complex molecules like pyrimidine (B1678525) derivatives from three or more starting materials in a single step. acs.org Such an approach enhances atom economy and reduces purification steps. acs.org Furthermore, the use of sustainable and reusable catalysts is a promising direction. researchgate.net For instance, heterogeneous catalysts, biocatalysts, or novel metal-based catalysts could replace stoichiometric and often toxic reagents. powertechjournal.com

Energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis are also expected to play a crucial role. powertechjournal.com These methods can dramatically reduce reaction times, improve yields, and often enable reactions under solvent-free conditions, further enhancing the sustainability of the synthesis. nih.gov Developing a regioselective, iridium-catalyzed multicomponent synthesis from readily available alcohols and amidines represents a state-of-the-art sustainable approach. acs.org

Table 1: Comparison of Conventional vs. Emerging Synthetic Strategies

Feature Conventional Synthesis Emerging Sustainable Synthesis
Approach Linear, multi-step reactions Multicomponent reactions (MCRs), Domino reactions mdpi.com
Catalysts Often stoichiometric, hazardous reagents Recyclable, non-toxic catalysts (e.g., β-cyclodextrin, nano-catalysts) researchgate.netmdpi.com
Solvents Volatile and toxic organic solvents Green solvents (water, ionic liquids) or solvent-free conditions nih.gov
Energy Input Prolonged heating with conventional methods Microwave irradiation, ultrasonication for rapid, efficient heating powertechjournal.com
Waste Generation High E-factor (Environmental Factor) Low E-factor, high atom economy
Overall Efficiency Lower yields, laborious purification Higher yields, simplified workup

Advanced SAR Studies and Targeted Analog Design Based on Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. nih.gov For 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine, future research will move beyond traditional SAR to incorporate more sophisticated, mechanism-driven approaches.

A deep understanding of the compound's molecular target and its binding mode is paramount. Once the target protein is identified and structurally characterized (e.g., via X-ray crystallography or cryo-EM), structure-based drug design (SBDD) can be employed to rationally design new analogs. nih.govacs.org This involves modifying the core scaffold at three key positions: the 2-methyl group, the 4-amino group, and the 6-pyrazinyl group, to optimize interactions within the target's binding pocket. For example, replacing the methyl group with other small alkyl or functionalized groups could probe specific hydrophobic pockets, while modifications to the pyrazinyl ring could enhance π-stacking or hydrogen bonding interactions. nih.govmdpi.com

Furthermore, advanced SAR will explore the impact of subtle structural changes on pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). The goal is to design analogs that not only have enhanced potency and selectivity but also possess favorable drug-like properties. researchgate.net This systematic exploration will generate a comprehensive understanding of the molecular features essential for the desired biological effect. nih.gov

Table 2: Strategies for Advanced SAR and Analog Design

Modification Site Rationale for Modification Potential New Analogs
2-Methyl Group Explore hydrophobic interactions and steric tolerance in the binding pocket. -CF3, -CH2OH, cyclopropyl
4-Amino Group Modulate hydrogen bonding capacity and basicity; introduce vectors for further functionalization. -NH(CH3), -N(CH3)2, amides, sulfonamides
6-Pyrazinyl Ring Alter electronics, solubility, and explore additional binding interactions. Substituted pyridines, quinolines, other N-heterocycles
Pyrimidine Core Investigate the importance of the core nitrogen atoms for target interaction. Pyrrolo[2,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine scaffolds

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully comprehend the biological impact of this compound, research must extend beyond single-target interactions to a systems-level perspective. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, unbiased approach to understanding how a compound affects cellular networks. nashbio.commdpi.com

By treating biological samples (e.g., cells or tissues) with the compound and analyzing the resulting changes across these different molecular layers, researchers can build a comprehensive picture of its mechanism of action. nashbio.com Transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, pointing to the pathways being modulated. Proteomics can identify changes in protein expression and post-translational modifications, offering insights closer to the functional output. Metabolomics can uncover alterations in metabolic pathways, which are often dysregulated in disease. nih.gov

This multi-omics approach is invaluable for identifying novel drug targets, discovering biomarkers that can predict patient response, and uncovering potential off-target effects or mechanisms of resistance. nih.gov Integrating these complex datasets requires sophisticated bioinformatics and network-based analysis to identify the key nodes and pathways that are most significantly perturbed by the compound. nih.gov

Table 3: Application of Multi-Omics in Compound Research

Omics Layer Technology Key Insights Gained
Genomics DNA Sequencing Identify genetic mutations that confer sensitivity or resistance to the compound.
Transcriptomics RNA-Sequencing Profile changes in gene expression to elucidate affected signaling pathways. nashbio.com
Proteomics Mass Spectrometry Quantify changes in protein levels and post-translational modifications to understand functional cellular responses. mdpi.com
Metabolomics Mass Spectrometry, NMR Detect alterations in cellular metabolism and identify key metabolic nodes affected by the compound.
Integrated Analysis Network Biology, Bioinformatics Construct a holistic model of the compound's mechanism of action, identify biomarkers, and predict off-target effects. nih.gov

Development of Advanced Computational Models for Compound Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rapid and cost-effective optimization of lead compounds. semanticscholar.org For this compound, the development and application of advanced computational models represent a critical future direction.

Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the physicochemical properties of a series of analogs with their biological activity. acs.org These models, once validated, can predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking simulations can predict how the compound and its analogs bind to the active site of a target protein, providing atomic-level insights into the key interactions that drive affinity. mdpi.com These static pictures can be further refined using molecular dynamics (MD) simulations, which model the movement of the compound-protein complex over time, giving a more realistic view of binding stability and conformational changes. mdpi.com

As research progresses, these computational tools can be integrated with artificial intelligence (AI) and machine learning algorithms. youtube.com Generative chemistry algorithms, for instance, can use the established SAR and binding models to design entirely new molecules predicted to have superior potency and drug-like properties, significantly accelerating the drug discovery cycle. youtube.com

Table 4: Computational Models for Compound Optimization

Computational Method Application in Drug Discovery Specific Goal for the Compound
QSAR Predict biological activity based on chemical structure. acs.org Develop a predictive model to guide the design of more potent analogs.
Molecular Docking Predict the preferred binding mode and affinity of a ligand to a target. semanticscholar.org Elucidate the binding orientation within the target's active site and identify key interactions.
Molecular Dynamics (MD) Simulate the time-dependent behavior of molecular systems. mdpi.com Assess the stability of the compound-target complex and understand dynamic interactions.
AI/Machine Learning Analyze large datasets to identify patterns and generate novel designs. youtube.com Use generative models to propose novel chemical structures with optimized properties.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. Key steps include:

  • Nucleophilic substitution : Reacting pyrazin-2-amine with a halogenated pyrimidine precursor (e.g., 4,6-dichloropyrimidine derivatives) under basic conditions. For example, using NaHMDS (sodium hexamethyldisilazide) in THF at 0°C under an inert atmosphere (N₂) to control reactivity and prevent side reactions .
  • Purification : Column chromatography (silica gel 100–200 mesh) or recrystallization from ethanol/water mixtures to isolate the target compound .
  • Optimization : Adjusting solvent polarity (e.g., NMP for higher solubility) and stoichiometric ratios (e.g., 1:2 molar ratio of pyrimidine to amine) to improve yields .

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
Nucleophilic SubstitutionNaHMDS, THF, 0°C, N₂76–91%
PurificationSilica gel column (100–200 mesh)>90%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Essential for confirming substituent positions and proton environments. For example, pyrimidine protons typically resonate at δ 6.1–8.4 ppm, while pyrazine protons appear at δ 8.3–9.0 ppm .
  • X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity. A related pyrimidine derivative showed a dihedral angle of 12.5° between pyrimidine and pyrazine rings, influencing π-π stacking interactions .
  • Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., ESI+ m/z 255.32 for C₁₄H₁₇N₅) .

Q. What in vitro biological screening strategies are used to assess its activity?

Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., A₂A adenosine receptor binding with IC₅₀ < 1 nM for optimized analogs) .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., CDK4/6 assays using fluorescence polarization) to identify therapeutic potential .
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., IC₅₀ values in the low micromolar range for pyrimidine derivatives) .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved?

Answer: Discrepancies often arise from assay conditions or molecular conformation. Strategies include:

  • Dose-Response Profiling : Testing across multiple concentrations to distinguish true activity from assay noise .
  • Conformational Analysis : X-ray crystallography or DFT calculations to identify bioactive conformers. For example, a 15° rotation in the pyrazine ring can reduce receptor binding by 50% .
  • Meta-Analysis : Cross-referencing data from orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity) .

Q. What computational approaches guide the optimization of pharmacokinetic properties?

Answer:

  • QSAR Modeling : Correlating substituent effects (e.g., logP, polar surface area) with bioavailability. Pyrazine derivatives with logP < 3.5 show improved blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulating target-ligand interactions to enhance binding affinity. For example, introducing a methyl group at C2 reduces solvent exposure, improving ligand efficiency (LE > 0.4) .
  • ADMET Prediction : Tools like SwissADME to optimize metabolic stability (e.g., reducing CYP3A4-mediated oxidation via steric hindrance) .

Table 2 : Key Parameters for Optimization

PropertyTarget RangeImpact on ActivityReference
logP2.0–3.5Enhanced BBB penetration
Ligand Efficiency (LE)>0.3Improved binding affinity
Polar Surface Area<90 ŲReduced metabolic clearance

Q. How are in vivo models utilized to evaluate efficacy and pharmacokinetics?

Answer:

  • Rodent Models : Intraperitoneal (i.p.) dosing in rats to assess brain-to-plasma ratios (e.g., 1:2 ratio achieved for a related compound) .
  • Pharmacokinetic Profiling : Serial blood sampling to calculate AUC and half-life (e.g., t₁/₂ = 4.2 hours in mice) .
  • Disease Models : Haloperidol-induced catalepsy in rats to test CNS activity (e.g., 80% reversal at 10 mg/kg) .

Q. What strategies improve metabolic stability without compromising activity?

Answer:

  • Isosteric Replacement : Substituting metabolically labile groups (e.g., replacing a methyl group with trifluoromethyl to block oxidation) .
  • Prodrug Design : Masking amine groups with acetyl or phosphonate esters to enhance stability .
  • Microsomal Screening : Identifying vulnerable sites using human liver microsomes (HLM) and adjusting substituents (e.g., pyridine-to-pyrazine swaps reduce clearance by 40%) .

Q. How does the compound’s scaffold compare to known kinase inhibitors?

Answer: The pyrimidine-pyrazine core shares features with CDK4/6 inhibitors like abemaciclib:

  • Structural Similarities : Both feature N-heterocyclic amines for ATP-binding pocket interactions .
  • Key Differences : The pyrazine ring in this compound provides a unique hydrogen-bonding profile, improving selectivity over off-target kinases (e.g., 10-fold selectivity vs. CDK1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.